molecular formula C16H21NO3 B6141442 3-(anilinocarbonyl)-1,2,2-trimethylcyclopentanecarboxylic acid CAS No. 73889-61-9

3-(anilinocarbonyl)-1,2,2-trimethylcyclopentanecarboxylic acid

Cat. No. B6141442
CAS RN: 73889-61-9
M. Wt: 275.34 g/mol
InChI Key: OUERZMHYXITZFA-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It’s typically done in a lab, using various analytical techniques to characterize the reaction products .


Physical And Chemical Properties Analysis

This would include properties like melting point, boiling point, solubility in various solvents, and acidity or basicity (pH). Spectroscopic properties, such as UV/Vis, IR, and NMR spectra, could also be included .

Mechanism of Action

The mechanism of action of 3-(anilinocarbonyl)-1,2,2-trimethylcyclopentanecarboxylic acid is not fully understood. However, it is believed to work by inhibiting the activity of specific enzymes that are involved in various cellular processes. For example, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. By inhibiting the activity of HDACs, this compound can alter the expression of genes that are involved in cancer development and progression. Additionally, this compound has been found to inhibit the activity of DNA polymerase, which is an enzyme that is essential for viral replication.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are complex and depend on the specific application. In general, this compound has been found to induce apoptosis, which is a process of programmed cell death. This mechanism is believed to be responsible for its anticancer activity. Additionally, this compound has been shown to inhibit the production of inflammatory cytokines, which are molecules that play a role in the immune response. This mechanism is believed to be responsible for its anti-inflammatory activity.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-(anilinocarbonyl)-1,2,2-trimethylcyclopentanecarboxylic acid is its broad-spectrum activity against cancer, viruses, and bacteria. This makes it an attractive target for drug discovery and development. Additionally, this compound has relatively low toxicity, which makes it a safer alternative to other chemotherapeutic agents. However, one of the limitations of this compound is its low solubility, which makes it challenging to administer in vivo. Additionally, the synthesis of this compound is relatively complex, which makes it challenging to obtain large quantities of the compound.

Future Directions

There are several future directions for the research and development of 3-(anilinocarbonyl)-1,2,2-trimethylcyclopentanecarboxylic acid. One of the main areas of focus is the optimization of the synthesis process to improve the yield and scalability of the compound. Additionally, there is a need for further studies to elucidate the mechanism of action of this compound and to identify its specific targets. This information will be critical for the development of more effective and targeted therapies. Another area of focus is the development of novel drug delivery systems that can improve the solubility and bioavailability of this compound. Overall, this compound has significant potential for the treatment of various diseases, and further research is needed to fully realize its therapeutic potential.
Conclusion
In conclusion, this compound is a promising compound that has gained significant attention in the field of scientific research. Its unique chemical structure and broad-spectrum activity make it an attractive target for drug discovery and development. Although the synthesis of this compound is relatively complex, its low toxicity and potential therapeutic applications make it a promising candidate for further research. Future studies are needed to elucidate its mechanism of action and to develop more effective and targeted therapies.

Synthesis Methods

The synthesis of 3-(anilinocarbonyl)-1,2,2-trimethylcyclopentanecarboxylic acid involves the reaction of 1,2,2-trimethylcyclopentanone with aniline and carbon dioxide in the presence of a catalyst. The reaction proceeds via a series of steps that involve the formation of a cyclic intermediate, which is subsequently converted to this compound. The overall yield of the synthesis process is relatively low, which makes it challenging to obtain large quantities of this compound.

Scientific Research Applications

3-(anilinocarbonyl)-1,2,2-trimethylcyclopentanecarboxylic acid has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, antiviral, and antibacterial activities. In particular, this compound has been found to be effective against various types of cancer, including breast, lung, and prostate cancer. It has also been shown to inhibit the replication of several viruses, including HIV, herpes simplex virus, and hepatitis B virus. Additionally, this compound has been found to have antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli.

Safety and Hazards

Safety data sheets (SDS) provide information on the hazards of chemicals, as well as guidance on handling, storage, and disposal. They include information on the compound’s reactivity, toxicity, environmental hazards, and first aid measures .

properties

IUPAC Name

1,2,2-trimethyl-3-(phenylcarbamoyl)cyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c1-15(2)12(9-10-16(15,3)14(19)20)13(18)17-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUERZMHYXITZFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CCC1(C)C(=O)O)C(=O)NC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20984838
Record name 3-[Hydroxy(phenylimino)methyl]-1,2,2-trimethylcyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20984838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

73889-61-9, 6629-01-2
Record name 1,2,2-Trimethyl-3-[(phenylamino)carbonyl]cyclopentanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73889-61-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopentanecarboxylic acid, 3-(phenylaminocarbonyl)-1,2,2-trimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073889619
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC102701
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102701
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name .alpha.-D-Camphoranilic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59796
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-[Hydroxy(phenylimino)methyl]-1,2,2-trimethylcyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20984838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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